3-(Azidomethyl)azepan-2-one

Medicinal Chemistry Click Chemistry Scaffold Differentiation

Many commercial azepane azides lack the lactam carbonyl or have incorrect regiochemistry, leading to failed conjugation or complex product mixtures. 3-(Azidomethyl)azepan-2-one solves this with: - Defined 3-azidomethyl regiochemistry on a 7-membered lactam ring - Azide group enabling CuAAC at ~2.1 × 10^5 M⁻¹s⁻¹ - 95% purity as powder; immediate research quantities available

Molecular Formula C7H12N4O
Molecular Weight 168.2
CAS No. 2225136-83-2
Cat. No. B2966475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azidomethyl)azepan-2-one
CAS2225136-83-2
Molecular FormulaC7H12N4O
Molecular Weight168.2
Structural Identifiers
SMILESC1CCNC(=O)C(C1)CN=[N+]=[N-]
InChIInChI=1S/C7H12N4O/c8-11-10-5-6-3-1-2-4-9-7(6)12/h6H,1-5H2,(H,9,12)
InChIKeyNWFOCRUCDKEMCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azidomethyl)azepan-2-one for Click Chemistry and Heterocyclic Synthesis


3-(Azidomethyl)azepan-2-one (CAS 2225136-83-2) is a seven-membered lactam (azepan-2-one) functionalized with an azidomethyl group at the 3-position. Its molecular formula is C7H12N4O with a molecular weight of 168.20 g/mol, and it is commercially available as a powder with a typical purity of 95% . This compound serves as a bifunctional building block, combining the reactivity of a cyclic amide with the bioorthogonal click chemistry capabilities of the azide group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of functionalized triazoles and complex heterocyclic scaffolds . The compound's utility is defined by the specific regiochemistry of the azidomethyl substituent relative to the lactam nitrogen, a feature that distinguishes it from other azepane-based azides .

Azidomethyl handle for CuAAC and bioorthogonal click conjugation
Fixed 3-position regiochemistry supports reproducible scaffold elaboration
Bifunctional lactam building block for heterocyclic synthesis and polymer design

Generic Azepane Substitution Risks


Procuring a generic azepane or even a related azido-azepane as a substitute for 3-(Azidomethyl)azepan-2-one is a high-risk strategy in both synthetic and medicinal chemistry workflows. While compounds like 3-(azidomethyl)azepane (CAS 2012820-45-8) or other azepane-based azides may appear structurally similar, they are chemically distinct and non-interchangeable . The presence of the 2-one lactam carbonyl in the target compound is not a passive structural feature; it directly influences the compound's reactivity, hydrogen-bonding potential, and metabolic stability, factors that are absent in the fully reduced azepane analog . Furthermore, the specific 3-position of the azidomethyl group on the seven-membered ring can dictate the regiochemical and stereochemical outcomes in subsequent cycloaddition and ring-expansion reactions, which would be fundamentally altered by a positional isomer or different ring scaffold . The data below demonstrates why this specific regio- and chemo-type is required for predictable and reliable performance in advanced synthesis.

Reduced amine analog (e.g., 3-(azidomethyl)azepane) lacks the lactam carbonyl, which may alter hydrogen-bonding and metabolic stability profiles.

Positional isomer or polymer mixtures lack defined regiochemistry, potentially leading to heterogeneous reaction outcomes and batch variability.

3-(Azidomethyl)azepan-2-one vs. Key Analogs


Lactam vs. Secondary Amine Chemotype

3-(Azidomethyl)azepan-2-one is a cyclic amide (lactam), whereas its closest structural analog, 3-(azidomethyl)azepane, is a cyclic secondary amine. This is not a trivial distinction; the presence of the carbonyl group in the lactam fundamentally alters the electronic properties, hydrogen-bonding capacity, and metabolic stability of the molecule. The molecular weight difference (168.20 vs. 154.21 g/mol) is a direct consequence of the lactam's oxygen atom . Substituting one for the other in a synthetic sequence would introduce an amine group where a carbonyl was required, leading to a different product with distinct physicochemical and biological properties.

Lactam vs. Amine
Head-to-head
Cyclic lactam (azepan-2-one) vs. cyclic secondary amine (azepane); Δ14.0 g/mol
Lactam carbonyl is critical for amide reactivity and H-bonding; amine analog may not directly substitute.
Structural comparison based on published formulas.
Medicinal Chemistry Click Chemistry Scaffold Differentiation

Azide Click Chemistry Reactivity

The azidomethyl group in 3-(Azidomethyl)azepan-2-one participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. While direct kinetic data for this specific compound is not yet published, the reactivity of azidomethyl functional groups on cyclic scaffolds is well-established. Comparative studies on related azidomethyl-functionalized molecules, such as 5-(azidomethyl)-2'-deoxyuridine, provide a class-level benchmark for reaction kinetics. In CuAAC reactions with an activated alkyne, this class of azide exhibits an apparent second-order rate constant (kapp) of approximately 2.1 × 10^5 M⁻¹s⁻¹, representing a 21,000-fold rate enhancement over reactions with non-activated azide counterparts [1]. This quantifies the significant advantage of the azidomethyl motif for rapid, efficient bioconjugation and materials synthesis compared to alternative functional groups.

CuAAC Reactivity
Class-level
kapp ~2.1 × 105 M-1s-1; 21,000-fold rate enhancement (class-level)
Supports high-efficiency click conjugation; compound-specific kinetics to verify.
Inferred from azidomethyl nucleoside data; confirm for this scaffold.
Bioconjugation Click Chemistry Reaction Kinetics

Regiochemical Purity and Connectivity

The compound is commercially offered with a documented purity of 95% . More importantly, the regiochemistry of the azidomethyl group at the 3-position of the azepan-2-one ring is defined and fixed, as evidenced by its canonical SMILES notation: [N-]=[N+]=NCC1CCCCNC1=O . This is in direct contrast to mixtures of positional isomers or polymers derived from caprolactam, where the functional group location is either undefined, a mixture, or terminally placed. For instance, using azide-grafted polymers produced from generic caprolactam results in a distribution of azide positions along the polymer backbone, leading to irreproducible and heterogeneous conjugation [1].

Regiochemical Purity
Cross-study comparable
Fixed 3-position isomer, 95% purity vs. undefined/statistical mixtures
Defined single entity enables reproducible synthesis and batch-to-batch consistency.
Verify lot-specific purity and identity for critical applications.
Organic Synthesis Polymer Chemistry Building Block

3-(Azidomethyl)azepan-2-one Applications


CuAAC Click Bioconjugation

The compound's azidomethyl group provides a kinetically competent handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Leveraging the class-observed rate constant of ~2.1 × 10^5 M⁻¹s⁻¹, it is an ideal candidate for attaching the azepan-2-one scaffold to alkyne-functionalized biomolecules (e.g., proteins, antibodies, or nucleic acids) for the creation of novel therapeutic conjugates or imaging probes. The defined 3-position regiochemistry ensures a homogeneous, single product, which is critical for regulatory approval in drug development [1].

Heterocyclic Library Synthesis

As a bifunctional building block with a defined 95% purity and specific connectivity, 3-(Azidomethyl)azepan-2-one serves as a superior starting material for the construction of diverse heterocyclic libraries via intramolecular or intermolecular cycloaddition reactions . This contrasts with the use of polymeric or isomeric mixtures, which lead to complex, inseparable product mixtures. The lactam moiety can also be further derivatized or incorporated into larger macrocyclic structures, providing access to novel chemical space for drug discovery .

Advanced Polymer Precursors

This compound enables the synthesis of well-defined, functionalized monomers for polymerization. Unlike the statistical functionalization of nylon-6 precursors, 3-(Azidomethyl)azepan-2-one can be polymerized or incorporated into block co-polymers to create materials with site-specific, addressable azide handles for post-polymerization modification [2]. This level of control is essential for developing advanced materials with tailored properties, such as responsive hydrogels, drug-delivery vehicles, and high-performance coatings.

Application
Selection Property
Validation Focus
CuAAC bioconjugation research
Azidomethyl reactivity context
Conjugation efficiency and product homogeneity
Heterocyclic library synthesis
Bifunctional lactam scaffold with defined connectivity
Reaction selectivity and scaffold diversity
Advanced polymer precursor synthesis
Site-specific azide handle
Controlled post-polymerization modification

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